molecular formula C5H11NO B591788 (S)-2-Methylmorpholine CAS No. 74572-13-7

(S)-2-Methylmorpholine

Cat. No.: B591788
CAS No.: 74572-13-7
M. Wt: 101.149
InChI Key: LQMMFVPUIVBYII-YFKPBYRVSA-N
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Description

(S)-2-Methylmorpholine is an organic compound belonging to the class of heterocyclic amines. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a morpholine ring substituted with a methyl group at the second position. The (S)-enantiomer refers to the specific spatial arrangement of the atoms, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Methylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows: [ \text{Morpholine} + \text{Methylating Agent} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 2-methylpyridine followed by cyclization. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Methylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl group or the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(S)-2-Methylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (S)-2-Methylmorpholine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but typically, it exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

    Morpholine: The parent compound without the methyl substitution.

    N-Methylmorpholine: A similar compound with the methyl group on the nitrogen atom.

    2,6-Dimethylmorpholine: A compound with two methyl groups on the morpholine ring.

Uniqueness: (S)-2-Methylmorpholine is unique due to its chiral nature and specific substitution pattern. This can result in distinct chemical reactivity and biological activity compared to its analogs. Its chirality can also influence its interactions with other chiral molecules, making it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2S)-2-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMMFVPUIVBYII-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653199
Record name (2S)-2-Methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74572-13-7
Record name (2S)-2-Methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-methylmorpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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